Cas no 1797573-11-5 (5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one)

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one structure
1797573-11-5 structure
商品名:5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
CAS番号:1797573-11-5
MF:C18H18N2O4S2
メガワット:390.476521968842
CID:5372152

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

    • 5-[(Tetrahydro-7-phenyl-1,4-thiazepin-4(5H)-yl)sulfonyl]-2(3H)-benzoxazolone
    • 5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
    • インチ: 1S/C18H18N2O4S2/c21-18-19-15-12-14(6-7-16(15)24-18)26(22,23)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,19,21)
    • InChIKey: YDQIROJHTCBWFY-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(S(N3CCC(C4=CC=CC=C4)SCC3)(=O)=O)C=C2NC1=O

じっけんとくせい

  • 密度みつど: 1.400±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 8.66±0.70(Predicted)

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-0552-5mg
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
5mg
$69.0 2023-09-08
Life Chemicals
F6481-0552-2mg
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
2mg
$59.0 2023-09-08
Life Chemicals
F6481-0552-5μmol
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-0552-1mg
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
1mg
$54.0 2023-09-08
Life Chemicals
F6481-0552-3mg
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
3mg
$63.0 2023-09-08
Life Chemicals
F6481-0552-4mg
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
4mg
$66.0 2023-09-08
Life Chemicals
F6481-0552-2μmol
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one
1797573-11-5
2μmol
$57.0 2023-09-08

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one 関連文献

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-oneに関する追加情報

Introduction to 5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1797573-11-5)

5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1797573-11-5, belongs to a class of heterocyclic molecules that exhibit promising properties for further investigation in medicinal chemistry. The presence of both a thiazepane and a benzoxazole scaffold in its molecular structure makes it an intriguing candidate for drug discovery and development.

The molecular framework of 5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one incorporates several key functional groups that contribute to its chemical reactivity and biological relevance. The sulfonyl moiety is particularly noteworthy, as it is often associated with enhanced binding affinity and metabolic stability in drug candidates. Additionally, the phenyl ring appended to the thiazepane core introduces hydrophobic interactions, which can modulate the compound's solubility and bioavailability. These structural elements collectively position this compound as a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of thiazepane derivatives, particularly those that combine this scaffold with other heterocyclic systems like benzoxazole. The benzoxazole moiety is well-known for its role in various bioactive molecules, including anticonvulsants, antidepressants, and anti-inflammatory agents. By integrating these two structural motifs, 5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one represents a fusion of two pharmacophores with complementary biological activities. This dual functionality makes it an attractive candidate for further exploration in the development of multifunctional drugs.

One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The sulfonyl group can engage with serine or threonine residues in protein kinases, which are key enzymes involved in various signaling pathways relevant to diseases such as cancer and inflammation. Meanwhile, the thiazepane ring has been shown to exhibit properties that may enhance binding affinity to other therapeutic targets. This dual-targeting capability suggests that 5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one could serve as a versatile lead compound for developing drugs with broad therapeutic applications.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-[(7-phenyl-1,4-thiazepan-4-yll)sulfonyl]-2,3-dihydro-l,l-benzoxazol-l-one (CAS No. 1797573-l l-l). Molecular docking studies have been instrumental in predicting the binding modes of this compound with various protein targets. These studies have revealed that the compound can effectively occupy binding pockets associated with enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). Such interactions are highly relevant in the context of developing treatments for diseases like rheumatoid arthritis and certain types of cancer.

The synthesis of 5-[(')-phenoxy-l,l-thiazepan-l l)-sulfonyl]-2,l l-dihydro-l,l-benzoxazol-l-one presents an interesting challenge due to the complexity of its structure. However; modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in assembling the key functional groups present in this compound. These advances have not only improved yield but also enhanced the scalability of its synthesis; making it more feasible for large-scale drug development programs.

In addition to its pharmacological potential; 5-[(')-phenoxy-l l-thiazepan-l l)-sulfonyl]-2,l l-dihydro-l,l-benzoxazol-l-one has shown promise in preclinical studies as a tool compound for understanding disease mechanisms. For instance; researchers have utilized this molecule to investigate the role of protein kinases in neurological disorders such as Alzheimer's disease and Parkinson's disease. By modulating kinase activity; this compound has provided insights into potential therapeutic strategies that could be exploited for treating these debilitating conditions.

The future direction; research on 5-[(')-phenoxy-l l-thiazepan-l l)-sulfonyl]-2,l l-dihydro-l,l-benzoxazol-l-one is likely to focus on optimizing its pharmacokinetic properties through structure-based drug design approaches. By fine-tuning substituents on both the thiazepane and benzoxazole moieties; scientists aim to enhance its solubility; bioavailability; and metabolic stability while maintaining or improving its biological activity. Additionally; exploring derivative compounds may reveal novel scaffolds with even greater therapeutic potential.

The integration of high-throughput screening (HTS) technologies with traditional synthetic chemistry has accelerated the discovery process for compounds like 5-[(')-phenoxy-l l-thiazepan-l l)-sulfonyl]-2,l l-dihydro-l,l-benzoxazol-l-one (CAS No.l 79753-I I-I). HTS allows researchers to rapidly test thousands of compounds against various biological targets; enabling faster identification of promising leads for further development. This approach has been particularly effective in identifying molecules that exhibit multiple desirable properties simultaneously; making it an indispensable tool in modern drug discovery.

In conclusion; 5-[(')-phenoxy-I ,I -thiazepan-I ,I ) -sulfonyl ] -2 ,I -dihydro-I ,I -benzoxazol-I ,I -one represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups; coupled with promising preclinical results; positions it as a compelling candidate for further investigation in pharmaceutical research. As our understanding of disease mechanisms continues to evolve; compounds like this will play an increasingly important role in shaping future treatment strategies across multiple therapeutic areas.

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